Cyclohexylhydrazinium hydrogen sulphate
Description
Cyclohexylhydrazinium hydrogen sulphate is a hydrazine-derived organic salt characterized by a cyclohexyl group attached to a hydrazinium cation, paired with a hydrogen sulphate (HSO₄⁻) counterion. For instance, hydrazine derivatives are frequently utilized as reducing agents or intermediates in heterocyclic compound synthesis .
Properties
CAS No. |
68143-28-2 |
|---|---|
Molecular Formula |
C6H16N2O4S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
amino(cyclohexyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C6H14N2.H2O4S/c7-8-6-4-2-1-3-5-6;1-5(2,3)4/h6,8H,1-5,7H2;(H2,1,2,3,4) |
InChI Key |
HYGTVVBJPFJRKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[NH2+]N.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylhydrazinium hydrogen sulphate can be synthesized through the reaction of cyclohexylhydrazine with sulfuric acid. The reaction typically involves the following steps:
Preparation of Cyclohexylhydrazine: Cyclohexylamine is reacted with hydrazine hydrate under controlled conditions to form cyclohexylhydrazine.
Formation of this compound: Cyclohexylhydrazine is then treated with sulfuric acid to yield this compound. The reaction is exothermic and requires careful temperature control to prevent decomposition.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Cyclohexylhydrazine: Using large reactors and precise control of reaction conditions to ensure high yield and purity.
Sulphation Process: The cyclohexylhydrazine is then reacted with sulfuric acid in industrial reactors, with continuous monitoring of temperature and pH to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylhydrazinium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylhydrazone derivatives.
Reduction: Reduction reactions can yield cyclohexylhydrazine.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Cyclohexylhydrazone derivatives.
Reduction: Cyclohexylhydrazine.
Substitution: Various substituted cyclohexylhydrazinium compounds.
Scientific Research Applications
Cyclohexylhydrazinium hydrogen sulphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazine derivatives.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of cyclohexylhydrazinium hydrogen sulphate involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, potentially altering their activity.
Pathways Involved: The compound may influence metabolic pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Cyclohexylhydrazinium hydrogen sulphate with structurally related hydrazine salts:
Key Observations :
- Counterion Effects: The hydrogen sulphate counterion in this compound may influence solubility and acidity compared to chloride or sulfate analogs. For example, sodium hydrogen sulphate monohydrate (CAS 10034-88-5) is highly soluble in water and acidic, suggesting similar behavior for HSO₄⁻ salts .
- Thermal Stability : Cyclohexylhydrazine hydrochloride exhibits a melting point of 110–114°C, indicative of moderate thermal stability . The hydrogen sulphate variant may differ due to stronger ionic interactions with HSO₄⁻.
Biological Activity
Cyclohexylhydrazinium hydrogen sulphate (CHHS) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with CHHS, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an organic compound characterized by the presence of a cyclohexyl group attached to a hydrazine moiety, with hydrogen sulfate acting as a counterion. Its chemical formula is . The structure allows for various interactions with biological targets, potentially influencing its pharmacological effects.
Synthesis
The synthesis of CHHS typically involves the reaction of cyclohexylhydrazine with sulfuric acid or its derivatives. This process can be optimized by varying reaction conditions such as temperature and concentration to yield higher purity compounds suitable for biological testing.
Anticancer Activity
Recent studies have highlighted the anticancer properties of CHHS derivatives. For instance, compounds derived from cyclohexylhydrazine have shown promising results in inhibiting tumor growth in various cancer cell lines. A notable study evaluated the antiproliferative effects of CHHS on breast cancer cell lines (MCF-7, SKBR3, and MDA-MB-231) using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 8.50 to 12.51 μM against MCF-7 cells .
Table 1: Antiproliferative Activity of CHHS Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| CHHS-1 | MCF-7 | 8.50 | Induces apoptosis via PARP cleavage |
| CHHS-2 | SKBR3 | 12.51 | Cell cycle arrest in G2-M phase |
| CHHS-3 | MDA-MB-231 | 15.00 | Inhibition of cell migration |
Antimicrobial Activity
In addition to anticancer effects, CHHS has demonstrated antimicrobial activity against various pathogens. Studies have shown that derivatives exhibit significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Table 2: Antimicrobial Activity of CHHS Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| CHHS-1 | Staphylococcus aureus | 15 | 32 μg/mL |
| CHHS-2 | Escherichia coli | 20 | 16 μg/mL |
| CHHS-3 | Pseudomonas aeruginosa | 18 | 24 μg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Compounds derived from CHHS can trigger apoptosis in cancer cells by activating caspases and increasing levels of cleaved PARP.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at specific phases (G2-M), preventing further cell division.
- Membrane Disruption : The antimicrobial properties are likely due to the ability of CHHS derivatives to disrupt bacterial cell membranes, leading to cell lysis.
Case Studies
Several case studies have been conducted to explore the efficacy and safety profiles of this compound:
- Study on Breast Cancer Cells : A detailed investigation into the antiproliferative effects showed that treatment with CHHS derivatives led to significant reductions in cell viability and induced apoptosis .
- Antimicrobial Efficacy Evaluation : In vitro studies demonstrated that specific derivatives effectively inhibited the growth of common pathogenic bacteria, suggesting potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
